3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is a compound that incorporates a bicyclic structure known as bicyclo[1.1.1]pentane, which has gained attention in medicinal chemistry due to its unique structural properties. The compound is classified as a benzoic acid derivative, where the bicyclo[1.1.1]pentane moiety is attached to the benzoic acid functional group. This structural configuration is significant as it offers potential advantages in drug design, particularly in enhancing metabolic stability and bioavailability.
Bicyclo[1.1.1]pentanes are recognized as bioisosteres of the benzene ring, allowing for the exploration of new chemical spaces in drug development. The classification of 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid falls under organic compounds with applications in pharmaceuticals, particularly as potential scaffolds for drug candidates that require improved solubility and permeability .
The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid can be achieved through various methods, primarily involving cross-coupling reactions and radical reactions:
The synthesis typically involves:
The molecular structure of 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid features:
The compound's molecular formula is , with a molecular weight of approximately 218.25 g/mol. The structural integrity provided by the bicyclic system contributes to its stability and potential interactions in biological systems.
3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid can participate in various chemical reactions:
These reactions often require specific reagents and conditions, such as:
The mechanism of action for 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid involves its interaction with biological targets, potentially influencing enzyme activity or receptor binding due to its unique structural properties:
The physical properties include:
The chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm structure and purity during synthesis .
3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid has several scientific applications:
The exploration of bicyclo[1.1.1]pentane (BCP) as a bioisostere emerged from medicinal chemistry's need to overcome limitations of flat aromatic systems. Benzenes, present in ~45% of marketed small-molecule drugs, frequently contribute to poor aqueous solubility, elevated lipophilicity, and metabolic instability due to CYP450-mediated bioactivation to toxic quinone species [1]. The concept of "escaping flatland," introduced by Lovering et al., highlighted that increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success rates [1]. Early bioisosteric replacements focused on para-substituted benzenes due to their prevalence in pharmaceuticals. The seminal 2012 Pfizer study demonstrated BCP's viability by replacing a para-fluorophenyl group in a γ-secretase inhibitor, yielding 23-fold higher aqueous solubility and enhanced metabolic stability while maintaining target affinity [1] [6]. This breakthrough catalyzed methodologies for BCP synthesis, though initial routes suffered from limitations in scalability and functional group tolerance. Key milestones include:
Table 1: Evolution of Key BCP Synthesis Methods
Year | Method | Advantages | Limitations | |
---|---|---|---|---|
1991 | UV-initiated radical addition | First general route to alkyl-BCPs | Polymerization side products; low yields | |
2018 | Triethylborane initiation | Improved functional group tolerance | Oxygen sensitivity; stoichiometric reagents | |
2024 | Light-enabled flow synthesis | Kilogram-scale production; no catalysts/additives | Limited to alkyl iodides as radical precursors | [6] |
BCP incorporation systematically improves multiple pharmacokinetic parameters compared to aromatic counterparts. Its three-dimensional cage structure reduces crystal packing efficiency, enhancing solubility, while saturated bonds mitigate oxidative metabolism [1] [6].
Table 2: Property Comparison: Benzene vs. BCP Bioisosteres
Property | Benzene Derivatives | BCP Derivatives | Impact on Drug Profile | |
---|---|---|---|---|
cLogP | Typically 2.0–4.0 | Reduced by 0.5–1.5 units | Improved membrane permeability; lower toxicity risk | |
Aqueous Solubility | Often <50 µM | Increases ≥10-fold | Enhanced oral bioavailability | |
CYP450 Metabolism | High (via arene oxidation) | Significantly suppressed | Reduced drug-drug interaction risks | |
Synthetic Versatility | High (established couplings) | Expanding rapidly (2020s) | Enables diverse SAR exploration | [1] [6] |
3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid represents a hybrid molecular architecture merging classical aromatic linkage with BCP's advantages. Its structure features a benzoic acid moiety linked directly to the BCP bridgehead, enabling dual functionality: the carboxylic acid permits salt formation or conjugation (e.g., amide coupling), while the BCP unit disrupts planarity [7].
Table 3: Molecular Descriptors of 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic Acid
Descriptor | Value | Measurement Method | |
---|---|---|---|
Molecular Formula | C₁₂H₁₂O₂ | High-resolution MS | |
SMILES | C1C2CC1(C2)C3=CC=C(C=C3)C(=O)O | Canonical representation | |
InChI Key | RLBULJYSXOZSPR-UHFFFAOYSA-N | Standard identifier | |
Predicted CCS (Ų) | 151.8 ([M+H]⁺) | Ion mobility spectrometry | [7] |
Future derivatization pathways include bridge-functionalized BCP-benzoates via lithiation (e.g., Li-halogen exchange at BCP positions 2/4/5) [2] and photoinduced ketone synthesis for hybrid carbonyl-BCP-arene scaffolds [5].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1